molecular formula C14H12ClNO2 B11941694 2-chloro-3-methoxy-N-phenylbenzamide CAS No. 853332-80-6

2-chloro-3-methoxy-N-phenylbenzamide

Cat. No.: B11941694
CAS No.: 853332-80-6
M. Wt: 261.70 g/mol
InChI Key: JHEZYALDPVMTMK-UHFFFAOYSA-N
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Description

2-chloro-3-methoxy-N-phenylbenzamide is an organic compound with the molecular formula C14H12ClNO2 and a molecular weight of 261.71 g/mol It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-methoxy-N-phenylbenzamide typically involves the reaction of 2-chloro-3-methoxybenzoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-methoxy-N-phenylbenzamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation Reactions: Products include 2-chloro-3-hydroxy-N-phenylbenzamide.

    Reduction Reactions: Products include 2-chloro-3-methoxy-N-phenylamine.

    Coupling Reactions: Products include biaryl compounds with various substituents.

Scientific Research Applications

2-chloro-3-methoxy-N-phenylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-3-methoxy-N-phenylbenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it may inhibit the activity of IκB kinase β, thereby affecting the NF-κB signaling pathway, which is crucial in regulating immune responses and cell survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-methoxy-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group can participate in various chemical reactions, and its chlorine atom provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

853332-80-6

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-chloro-3-methoxy-N-phenylbenzamide

InChI

InChI=1S/C14H12ClNO2/c1-18-12-9-5-8-11(13(12)15)14(17)16-10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17)

InChI Key

JHEZYALDPVMTMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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